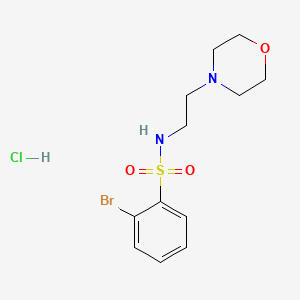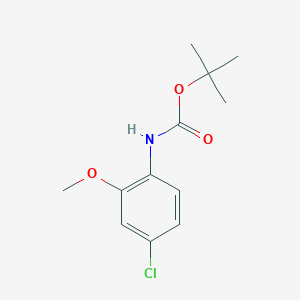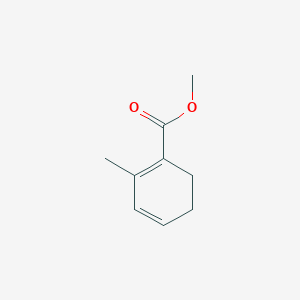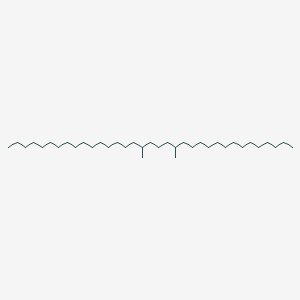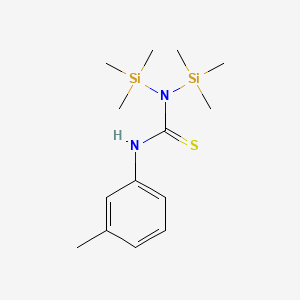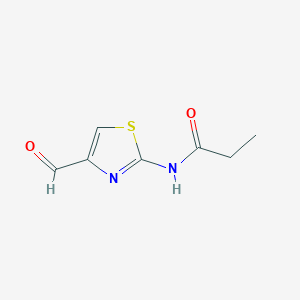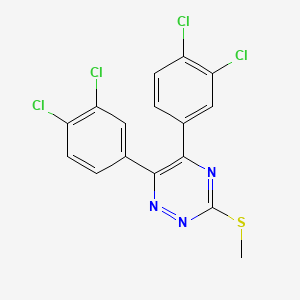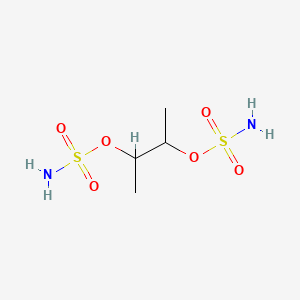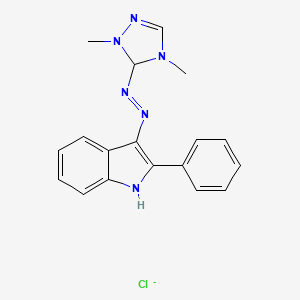
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride is an organic compound with a complex structure.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride involves several steps. The synthetic route typically includes the reaction of 1,2,4-triazole with 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo) chloride under specific conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic properties. In industry, it is used in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-, chloride can be compared with other similar compounds such as 1,2,4-triazole derivatives and indole derivatives. Its uniqueness lies in its specific structure, which imparts distinct properties and applications. Similar compounds include 1,2,4-triazole, 1,4-dimethyl-1H-1,2,4-triazole, and 2-phenyl-1H-indole.
Eigenschaften
CAS-Nummer |
84788-01-2 |
|---|---|
Molekularformel |
C18H18ClN6- |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
(2,4-dimethyl-3H-1,2,4-triazol-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;chloride |
InChI |
InChI=1S/C18H18N6.ClH/c1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;/h3-12,18,20H,1-2H3;1H/p-1 |
InChI-Schlüssel |
YQVQSYSGSOUXAO-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=NN(C1N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



